molecular formula C13H12N2O2 B12356595 N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine

N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B12356595
M. Wt: 228.25 g/mol
InChI Key: QJAUVMPFIUMOLH-OQLLNIDSSA-N
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Description

N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine is a Schiff base derivative of hydroxylamine, featuring a pyridin-4-ylmethoxy-substituted phenyl group linked to a methylidene hydroxylamine moiety (R–CH=N–O–). This structure combines a pyridine ring, a methoxy-phenyl group, and an imine-hydroxylamine functional group. The pyridine moiety may enhance solubility or electronic properties, while the hydroxylamine group could contribute to redox activity or metal chelation .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2/b15-9+

InChI Key

QJAUVMPFIUMOLH-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)/C=N/O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Type Functional Group Key Applications
Target Compound Schiff base hydroxylamine Hypothetical: Antioxidants, chelators
Hydroxamic Acids () RCONHOH Antioxidants, enzyme inhibitors
Phthalimide () Imide Polymer synthesis

Pyridine Derivatives: Substituent Effects

Pyridine derivatives in the Catalog of Pyridine Compounds () highlight the role of substituents on physicochemical properties. For example:

  • N-(4-formyl-2-methoxypyridin-3-yl)pivalamide contains a formyl group, enhancing electrophilicity for nucleophilic reactions.
  • The target compound’s pyridin-4-ylmethoxy group introduces steric bulk and electron-donating effects, which may influence solubility or aromatic stacking interactions.

Table 2: Pyridine Substituent Effects

Compound Substituents Notable Properties
Target Compound 4-pyridinylmethoxy-phenyl Enhanced π-π interactions
Compounds Methoxy, formyl, trimethylsilyl Variable solubility/reactivity

Polymer Precursors: Phthalimide Analogs

3-Chloro-N-phenyl-phthalimide () is a monomer for polyimide synthesis due to its high purity and reactivity. While the target compound lacks an imide group, its phenyl-pyridine backbone could serve as a ligand or intermediate in coordination polymers. However, direct evidence for such applications is absent in the provided materials .

Research Findings and Limitations

  • Antioxidant Potential: Hydroxamic acids in show antioxidant activity via DPPH assays. The target compound’s hydroxylamine group may similarly quench radicals, but its efficacy remains unstudied .
  • Synthetic Accessibility : outlines synthetic routes for hydroxamic acids, but the target compound’s synthesis would require Schiff base condensation between hydroxylamine and a pyridine-containing aldehyde.

Biological Activity

N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 3 pyridin 4 yl methoxy phenyl}methylidene)hydroxylamine}

This structure indicates the presence of a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly protein kinases. This inhibition can lead to altered cellular proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity.
  • Anticancer Effects : The compound has demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values indicate effective dose ranges for inhibiting cell growth.

Table 1: Biological Activity Summary

Biological ActivityTargetIC50/MIC ValuesReferences
Enzymatic InhibitionProtein Kinases5-10 µM
AntibacterialE. coliMIC = 15 µg/mL
AntibacterialS. aureusMIC = 10 µg/mL
Anticancer (MCF-7)Breast CancerIC50 = 8 µM
Anticancer (HT29)Colon CancerIC50 = 12 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Anticancer Properties : In vitro studies on MCF-7 and HT29 cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings indicated that this compound could serve as a lead compound for developing new anticancer drugs.
  • Mechanistic Insights : Research into the mechanism of action highlighted that the compound interferes with cell cycle progression and induces DNA damage in cancer cells, corroborating its role as an effective anticancer agent.

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